molecular formula C19H18N4O2 B2940481 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396581-12-6

1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2940481
CAS No.: 1396581-12-6
M. Wt: 334.379
InChI Key: HUZIKUGYSULICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPU and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPPU involves its ability to selectively inhibit certain protein kinases. This inhibition results in the disruption of cellular signaling pathways, which can have various downstream effects on cellular function.
Biochemical and Physiological Effects:
EPPU has been found to have several biochemical and physiological effects. These effects include the inhibition of certain protein kinases, which can lead to the disruption of cellular signaling pathways. EPPU has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPU in lab experiments is its selectivity for certain protein kinases. This selectivity allows researchers to study the specific function of these kinases without affecting other cellular processes. However, one limitation of using EPPU is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on EPPU. One potential direction is the development of more selective inhibitors of protein kinases. Another potential direction is the study of EPPU's effects on other cellular processes, such as apoptosis and cell cycle regulation. Additionally, the potential use of EPPU as a therapeutic agent for certain diseases, such as cancer, should be further investigated.

Synthesis Methods

The synthesis method for EPPU involves the reaction of 2-phenoxypyrimidine-5-carboxylic acid with 2-ethylphenylisocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure EPPU.

Scientific Research Applications

EPPU has been found to have several potential applications in scientific research. One of the most significant applications is its use as a tool for studying the role of protein kinases in cellular signaling pathways. EPPU has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying their function.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-14-8-6-7-11-17(14)23-18(24)22-15-12-20-19(21-13-15)25-16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIKUGYSULICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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